N-cyclopentyl-3-nitropyridin-2-amine

Overview

Description

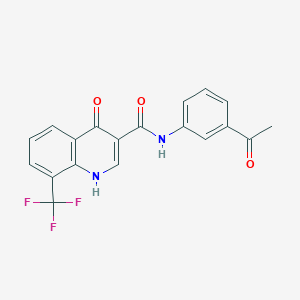

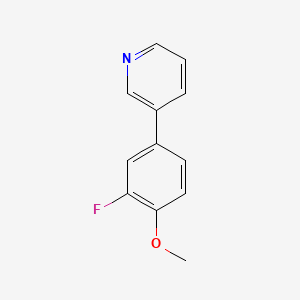

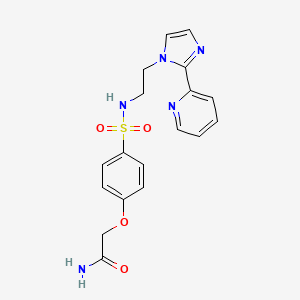

“N-cyclopentyl-3-nitropyridin-2-amine” is a synthetic compound with the linear formula C10H13N3O2 . It belongs to the class of nitropyridines .

Synthesis Analysis

The synthesis of “N-cyclopentyl-3-nitropyridin-2-amine” involves the reaction of cyclopentanamine with 2-chloro-3-nitropyridine in tetrahydrofuran . The reaction mixture is stirred at reflux for 18 hours .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3-nitropyridin-2-amine” is represented by the linear formula C10H13N3O2 . It has a molecular weight of 207.23 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines, such as “N-cyclopentyl-3-nitropyridin-2-amine”, is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications

Graphene-based (Photo)catalysts for Reduction of Nitro Compounds

Graphene-based catalysts have been identified as highly efficient for the reduction of nitro compounds to amines, which is a crucial step in the synthesis of drugs, dyes, polymers, and biologically active molecules. The utilization of graphene derivatives enhances the reduction rate and offers benefits like high catalytic prowess and straightforward work-up (Nasrollahzadeh et al., 2020).

Site-selective Arene C-H Amination

A method leveraging visible light and oxygen to form carbon-nitrogen bonds of interest in pharmaceutical research has been developed, showcasing the potential for creating bioactive compounds through the activation of aromatic rings. This strategy emphasizes the utility of arene amination, particularly with heteroaromatic azoles, underscoring the role of nitro compounds as intermediates in such transformations (Romero et al., 2015).

Olefin Hydroamination with Nitroarenes

A novel method forming carbon-nitrogen bonds via nitro group reduction, repurposing olefins and nitro(hetero)arenes, has been introduced. This process yields secondary amines, demonstrating the flexibility of nitro compounds in facilitating amine synthesis and functionalization, offering an orthogonal approach to traditional aryl amine syntheses (Gui et al., 2015).

Catalysis of Ester Aminolysis

Cyclodextrins have been studied for their effects on the aminolysis of p-nitrophenyl alkanoates, revealing catalysis and retardation in different cases. This research highlights the intricate roles cyclodextrins play in modifying reaction rates and mechanisms, pertinent to the study of nitro compounds and their interactions with amines (Gadosy et al., 2000).

Safety and Hazards

properties

IUPAC Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-6-3-7-11-10(9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSNDXAVMVGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)

amine hydrochloride](/img/structure/B2930147.png)

![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)